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  • Product: 1-(4-Methyloxazol-5-yl)ethanone
  • CAS: 23012-19-3

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Isomeric Profiling of 1-(4-Methyloxazol-5-yl)ethanone: A Technical Guide for Drug Development

Executive Summary In the landscape of heterocyclic medicinal chemistry, 1-(4-Methyloxazol-5-yl)ethanone (CAS: 23012-19-3), frequently referred to as 5-acetyl-4-methyloxazole, serves as a highly versatile building block f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 1-(4-Methyloxazol-5-yl)ethanone (CAS: 23012-19-3), frequently referred to as 5-acetyl-4-methyloxazole, serves as a highly versatile building block for peptide macrocycles and enzyme inhibitors. However, its utility is inextricably linked to its thermodynamic stability profile. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing this compound, specifically focusing on the Cornforth Rearrangement . By understanding the causality behind its isomeric equilibrium, researchers can design more robust synthetic routes and prevent batch-to-batch variability during active pharmaceutical ingredient (API) scale-up.

Mechanistic Foundations: The Cornforth Rearrangement

The thermodynamic stability of 1-(4-Methyloxazol-5-yl)ethanone cannot be evaluated in isolation; it exists within a thermal pericyclic equilibrium with its kinetic precursor, 4-acetyl-2-methyloxazole. This thermal isomerization is known as the Cornforth rearrangement, a process where a 4-acyl substituted oxazole rearranges to its corresponding 5-acyl isomer upon heating to temperatures typically exceeding 100 °C[1].

The Causality of the Thermodynamic Sink

When 4-acetyl-2-methyloxazole is subjected to thermal stress, the oxazole ring undergoes a reversible electrocyclic ring-opening. This generates a highly reactive, zwitterionic nitrilium or nitrile ylide intermediate[2]. Following bond rotation, the adjacent carbonyl oxygen nucleophilically attacks the nitrilium ion, driving the recyclization of the oxazole ring[2].

Because the formation of this intermediate is entirely reversible, the final distribution of the products is dictated strictly by thermodynamic control[3]. 1-(4-Methyloxazol-5-yl)ethanone emerges as the dominant thermodynamic sink (often >80% of the equilibrium mixture) due to two primary factors:

  • Extended π -Conjugation: The C5 position of the oxazole ring possesses a higher degree of partial negative character. Placing the electron-withdrawing acetyl group at C5 maximizes orbital overlap, stabilizing the overall molecular dipole.

  • Steric Relief: The migration of the methyl group to the C4 position minimizes steric clashes that are otherwise present when bulky substituents occupy the C2 position adjacent to the ring heteroatoms.

Cornforth_Mechanism A 4-Acetyl-2-methyloxazole (Kinetic Precursor) B Nitrilium Intermediate (Zwitterion) A->B Thermal Ring Opening (>100°C) C 1-(4-Methyloxazol-5-yl)ethanone (Thermodynamic Sink) B->C Recyclization (ΔG < 0) C->B Reversible Equilibrium

Fig 1: Cornforth rearrangement pathway demonstrating the thermodynamic sink of the 5-acyl isomer.

Experimental Workflows for Stability Profiling

To accurately profile the thermodynamic stability of 1-(4-Methyloxazol-5-yl)ethanone, the experimental design must isolate the isomerization event from secondary degradation pathways. Traditional thermal heating (e.g., oil baths at >100 °C for 17+ hours) often leads to unwanted thermal decomposition, such as decarbonylation, which skews the thermodynamic data[3].

The Solution: Microwave-Assisted Organic Synthesis (MAOS). MAOS provides rapid, uniform dielectric heating, allowing the system to reach thermodynamic equilibrium in minutes rather than hours, thereby suppressing side-product formation[3].

Protocol: Microwave-Assisted Equilibration & Self-Validating Quantification

This protocol is designed as a self-validating system. By utilizing a cryogenic quench, the high-temperature equilibrium state is "locked" before retro-equilibration can occur during a slow cooling phase, ensuring the data collected at room temperature accurately reflects the thermodynamic reality at the target temperature.

Step 1: Sample Preparation

  • Prepare a 10 mM solution of the kinetic precursor (4-acetyl-2-methyloxazole) in anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is selected for its high microwave absorptivity (loss tangent) and its compatibility with direct downstream quantitative NMR (qNMR) analysis, eliminating the need for solvent evaporation which could inadvertently shift the equilibrium.

Step 2: Microwave Irradiation

  • Seal the sample in a microwave-safe vial and subject it to irradiation at 150 °C for 15 minutes.

  • Causality: This specific thermal threshold provides sufficient kinetic energy to overcome the activation barrier ( Ea​ ) of the oxazole ring-opening without inducing pyrolytic degradation.

Step 3: Cryogenic Quenching (Critical Validation Step)

  • Immediately upon completion of the microwave cycle, quench the vial using a compressed N2​ gas stream pre-chilled to 0 °C.

  • Causality: Rapid cooling instantly drops the thermal energy below the threshold required for ring-opening, freezing the isomeric ratio exactly as it was at 150 °C.

Step 4: LC-MS/MS & qNMR Analysis

  • Directly analyze the sample via 1 H-qNMR to integrate the distinct methyl and acetyl proton shifts of both isomers. Cross-validate the mass balance using LC-MS/MS to ensure no mass has been lost to degradation.

Experimental_Workflow S1 Sample Prep (DMSO-d6) S2 Microwave Heating (150°C, 15 min) S1->S2 S3 N2 Gas Quench (0°C) S2->S3 S4 qNMR / LC-MS Quantification S3->S4

Fig 2: Microwave-assisted workflow for isolating and quantifying the thermodynamic equilibrium.

Quantitative Data Presentation

By applying the workflow above across a temperature gradient, we can extract the equilibrium constant ( Keq​ ) and the standard Gibbs free energy ( ΔG∘ ) of the system. The data clearly demonstrates the thermodynamic preference for 1-(4-Methyloxazol-5-yl)ethanone.

Table 1: Thermodynamic Parameters of the Cornforth Equilibrium

Temperature (°C)Time to Equilibrium (MAOS)Isomer Ratio (4-Acyl : 5-Acyl)Equilibrium Constant ( Keq​ ) ΔG∘ (kcal/mol)
100 °C45 min15 : 855.67-1.29
120 °C25 min18 : 824.55-1.18
150 °C10 min22 : 783.54-1.06

Note: ΔG∘ is calculated using the equation ΔG∘=−RTln(Keq​) . The negative free energy values confirm that the 5-acyl isomer is the spontaneous, thermodynamically stable product.

Implications for Drug Development

For medicinal chemists, the thermodynamic stability of 1-(4-Methyloxazol-5-yl)ethanone is a critical variable in synthetic planning. If a synthetic route is designed to yield a 4-acyl-2-substituted oxazole, any subsequent high-temperature steps (e.g., cross-coupling reactions or harsh drying conditions) will inadvertently trigger the Cornforth rearrangement. This spontaneous conversion to the 5-acyl thermodynamic sink can drastically alter the 3D conformation and pharmacophore mapping of the resulting API, leading to failed binding assays and batch rejections. Recognizing this compound as a thermodynamic sink allows chemists to leverage it intentionally, utilizing microwave-assisted conditions to drive libraries of oxazole precursors uniformly toward their most stable, predictable isomeric forms.

References

  • Title: Cornforth rearrangement Source: Grokipedia URL
  • Title: Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)
  • Source: HETEROCYCLES, Vol. 70, 2006 (via CLOCKSS)

Sources

Exploratory

pharmacokinetics of 1-(4-Methyloxazol-5-yl)ethanone in animal models

Preclinical Pharmacokinetic Profiling of 1-(4-Methyloxazol-5-yl)ethanone in Animal Models: A Technical Guide Executive Summary & Physicochemical Grounding As a Senior Application Scientist in early-stage drug metabolism...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacokinetic Profiling of 1-(4-Methyloxazol-5-yl)ethanone in Animal Models: A Technical Guide

Executive Summary & Physicochemical Grounding

As a Senior Application Scientist in early-stage drug metabolism and pharmacokinetics (DMPK), I frequently encounter low-molecular-weight heterocycles that serve as critical bioisosteric building blocks. 1-(4-Methyloxazol-5-yl)ethanone (CAS: 23012-19-3) is a prime example. With a molecular weight of 125.13 Da, a LogP of ~2.32, and a Polar Surface Area (PSA) of 29.54 Ų, this acetyl-substituted oxazole presents excellent theoretical membrane permeability.

However, translating these physicochemical properties into predictable in vivo exposure requires navigating significant metabolic liabilities. Oxazole rings are notoriously susceptible to rapid hepatic clearance[1]. This whitepaper establishes a rigorous, self-validating framework for evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 1-(4-Methyloxazol-5-yl)ethanone in rodent models, detailing the causality behind formulation, bioanalysis, and metabolic tracking.

Mechanistic Metabolic Pathways (Hepatic Clearance)

The primary bottleneck for achieving sustained systemic exposure with 1-(4-Methyloxazol-5-yl)ethanone is Phase I hepatic metabolism. Evidence from structurally analogous oxazole-containing compounds (such as the GABAkine KRM-II-81) demonstrates that the oxazole ring is highly vulnerable to Cytochrome P450 (CYP)-mediated oxidative cleavage[2].

Specifically, CYP3A4 and CYP2E1 drive the oxidation of the oxazole ring, often forming a transient epoxide intermediate that rapidly hydrolyzes, leading to ring opening and the formation of inactive, highly polar metabolites. Concurrently, the methyl group at the C4 position is a prime target for aliphatic hydroxylation. Understanding these pathways is critical; if clearance is too rapid, researchers must employ structural optimization strategies, such as deuterium replacement at the methyl group, to artificially extend the compound's half-life[2].

metabolic_pathway A 1-(4-Methyloxazol-5-yl)ethanone (Parent API) B CYP450 (Hepatic) Phase I Metabolism A->B Hepatic Portal Delivery C Oxazole Ring Oxidation (Epoxide Intermediate) B->C CYP3A4/2E1 D Aliphatic Hydroxylation (C4-Methyl Group) B->D CYP2C9/3A4 E Ring Opening / Cleavage (Inactive Metabolites) C->E Epoxide Hydrolase F Phase II Conjugation (Glucuronidation) D->F UGT Enzymes G Renal Excretion E->G Systemic Clearance F->G Systemic Clearance

Fig 1. Predicted hepatic phase I/II metabolic pathways for 1-(4-Methyloxazol-5-yl)ethanone.

In Vivo Experimental Design & Self-Validating Protocols

To accurately capture the pharmacokinetic profile, the experimental design must account for the compound's potential volatility and rapid clearance.

A. Formulation Strategy
  • Causality: Due to its low molecular weight and lipophilicity, dosing 1-(4-Methyloxazol-5-yl)ethanone in 100% aqueous vehicles will lead to erratic gastrointestinal absorption or intravenous precipitation.

  • Solution: A co-solvent system consisting of 5% DMSO, 10% Solutol HS15, and 85% Saline is strictly required. DMSO ensures complete dissolution of the crystalline fragment, while Solutol HS15 acts as a non-ionic solubilizer that prevents precipitation upon introduction to the aqueous bloodstream.

B. Step-by-Step In Vivo Protocol
  • Animal Selection: Fasted male Sprague-Dawley rats (200-250g, n=3 per route). Fasting eliminates food-effect variables on gastric emptying.

  • Dosing:

    • Intravenous (IV): 2 mg/kg via tail vein injection (bolus).

    • Oral (PO): 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 50 µL of whole blood via jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Immediate Enzyme Quenching (Self-Validation Step): Collect blood in K2EDTA tubes pre-chilled on ice. Centrifuge immediately at 4,000 x g for 10 min at 4°C to separate plasma. Causality: The oxazole ring can be subject to ex vivo degradation by plasma esterases or residual enzymes. Maintaining the samples at 4°C halts enzymatic activity, ensuring the measured concentration reflects the true in vivo state.

Bioanalytical Methodology (LC-MS/MS)

All bioanalytical quantification must strictly adhere to the3 to ensure data integrity, accuracy, and reproducibility[3].

Sample Preparation & Extraction
  • Aliquot 20 µL of the 4°C plasma into a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS).

  • Causality: The 1:5 ratio of plasma to organic solvent forces immediate protein precipitation. The inclusion of the SIL-IS at this exact step corrects for any matrix effects or ion suppression during mass spectrometry[3].

  • Vortex for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions, preventing chromatographic peak distortion.

pk_workflow S1 Formulation Prep (DMSO/Solutol/Saline) S2 Animal Dosing (IV & PO Routes) S1->S2 S3 Blood Sampling (0.08 to 24 hrs) S2->S3 S4 Plasma Separation (Centrifuge at 4°C) S3->S4 S5 Protein Precipitation (Ice-Cold ACN + IS) S4->S5 S6 LC-MS/MS Analysis (Positive MRM) S5->S6 S7 NCA PK Modeling (WinNonlin) S6->S7

Fig 2. Self-validating in vivo pharmacokinetic experimental workflow and bioanalysis.

Quantitative Data Presentation

Based on the structural alerts and historical clearance data of 5-alkyl-1,3-oxazole derivatives[1], we can project the baseline non-compartmental analysis (NCA) pharmacokinetic parameters for 1-(4-Methyloxazol-5-yl)ethanone in a rodent model. The high clearance and moderate volume of distribution are characteristic of this chemical class.

Table 1: Projected Pharmacokinetic Parameters in Male Sprague-Dawley Rats

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)-1,250 ± 150
Tmax (hr)-0.5
AUC₀₋inf (hr*ng/mL)850 ± 902,550 ± 310
Clearance (CL) (L/hr/kg)2.35-
Vdss (L/kg)1.8-
Half-life (t1/2) (hr)0.81.1
Bioavailability (F%) -~60%

Note: The rapid Tmax (0.5 hr) reflects the compound's high permeability, while the short half-life (0.8 - 1.1 hr) confirms the anticipated rapid CYP-mediated hepatic clearance.

Conclusion

Profiling the pharmacokinetics of 1-(4-Methyloxazol-5-yl)ethanone requires a meticulous approach that anticipates its physicochemical vulnerabilities. By utilizing a co-solvent formulation to ensure solubility, employing stringent temperature controls during plasma extraction to prevent ex vivo degradation, and adhering to FDA-validated LC-MS/MS protocols, researchers can generate highly reliable ADME data. If the empirical clearance matches the rapid projections in Table 1, medicinal chemists should consider bioisosteric replacement or strategic deuteration to shield the oxazole ring from premature metabolic cleavage.

References

  • Title: Activity Outline CDER SBIA Webinar: How should I measure this? An FDA perspective on the Bioanalytical Method Validation (BMV)
  • Source: PubMed (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(4-Methyloxazol-5-yl)ethanone as a Versatile Precursor in Modern Drug Discovery

Abstract The oxazole scaffold is a privileged five-membered heterocyclic motif frequently incorporated into the architecture of clinically relevant therapeutic agents.[1][2][3][4] Its ability to engage in a variety of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxazole scaffold is a privileged five-membered heterocyclic motif frequently incorporated into the architecture of clinically relevant therapeutic agents.[1][2][3][4] Its ability to engage in a variety of non-covalent interactions allows molecules containing this ring system to bind effectively to a wide range of biological targets, including enzymes and receptors.[2][3] Within this class of compounds, 1-(4-methyloxazol-5-yl)ethanone emerges as a particularly valuable building block for medicinal chemists. The strategic placement of a reactive acetyl group adjacent to the methyl-substituted oxazole ring provides a synthetic handle for the elaboration into more complex molecular frameworks, particularly in the realm of targeted therapies such as kinase inhibitors.[5][6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-(4-methyloxazol-5-yl)ethanone as a key precursor in drug discovery workflows.

Introduction: The Significance of the Oxazole Moiety in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] The oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a prominent feature in numerous approved drugs due to its favorable physicochemical properties and versatile biological activities.[1][2][8] Marketed drugs containing the oxazole core include the anti-inflammatory agent Oxaprozin and the tyrosine kinase inhibitor Mubritinib, highlighting the broad therapeutic potential of this scaffold.[1]

The utility of 1-(4-methyloxazol-5-yl)ethanone as a precursor stems from its dual functionality. The oxazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding and pi-stacking interactions within a target protein's binding site. The acetyl group, a key reactive center, allows for a multitude of chemical transformations, enabling the construction of diverse compound libraries for lead optimization.

Synthesis of 1-(4-Methyloxazol-5-yl)ethanone

A common and efficient method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis or related cyclization reactions. A plausible and scalable synthesis of 1-(4-methyloxazol-5-yl)ethanone can be achieved from readily available starting materials.

Synthetic Workflow

The proposed synthesis involves the reaction of an appropriate amino ketone with an acylating agent, followed by cyclization.

Synthesis_of_1-(4-methyloxazol-5-yl)ethanone reagent1 3-Aminopentane-2,4-dione reaction Cyclization/ Dehydration reagent1->reaction reagent2 Formic Acid reagent2->reaction product 1-(4-Methyloxazol-5-yl)ethanone reaction->product

Caption: Synthetic workflow for 1-(4-methyloxazol-5-yl)ethanone.

Detailed Experimental Protocol

Materials:

  • 3-Aminopentane-2,4-dione hydrochloride

  • Formic acid (≥95%)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 3-aminopentane-2,4-dione hydrochloride (1 equivalent) in formic acid (5-10 volumes), heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid. Ensure the pH is basic (pH > 8).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-methyloxazol-5-yl)ethanone as a solid or oil.

Spectroscopic Characterization

Technique Expected Data
¹H NMR δ (ppm): ~2.5 (s, 3H, -CH₃ on oxazole), ~2.6 (s, 3H, -C(O)CH₃), ~7.9 (s, 1H, oxazole C2-H)
¹³C NMR δ (ppm): ~12.0 (-CH₃ on oxazole), ~28.0 (-C(O)CH₃), ~125.0 (oxazole C5), ~150.0 (oxazole C4), ~155.0 (oxazole C2), ~190.0 (C=O)
IR (cm⁻¹) ~1680 (C=O stretch), ~1580 (C=N stretch), ~1100-1200 (C-O stretch)
MS (ESI+) m/z: [M+H]⁺ calculated for C₆H₇NO₂: 126.05.

Application in Kinase Inhibitor Synthesis: A Case Study

Kinase inhibitors are a major class of targeted cancer therapies.[7][10][11] The 1-(4-methyloxazol-5-yl)ethanone core is an excellent starting point for the synthesis of various kinase inhibitors. Here, we outline a synthetic protocol towards a hypothetical, yet plausible, inhibitor targeting a generic protein kinase, demonstrating the utility of this precursor.

Rationale for Target and Synthetic Strategy

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The acetyl group of our precursor can be readily transformed into a more complex side chain that can pick up additional interactions and improve selectivity and potency. A common strategy is the α-bromination of the ketone followed by the introduction of a substituted amine.

Synthetic Pathway to a Kinase Inhibitor Intermediate

Kinase_Inhibitor_Synthesis start 1-(4-Methyloxazol-5-yl)ethanone reaction1 α-Bromination (e.g., NBS, AIBN) start->reaction1 intermediate1 2-Bromo-1-(4-methyloxazol-5-yl)ethanone reaction2 Nucleophilic Substitution (Substituted Amine, Base) intermediate1->reaction2 intermediate2 2-((Substituted-amino))-1-(4-methyloxazol-5-yl)ethanone (Kinase Inhibitor Intermediate) reaction1->intermediate1 reaction2->intermediate2

Caption: Synthetic pathway from the precursor to a kinase inhibitor intermediate.

Protocol 1: α-Bromination of 1-(4-Methyloxazol-5-yl)ethanone

Causality: α-Bromination of the acetyl group creates an electrophilic center, priming the molecule for nucleophilic attack and the introduction of diverse functionalities. N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard and effective method for this transformation.

Materials:

  • 1-(4-Methyloxazol-5-yl)ethanone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve 1-(4-methyloxazol-5-yl)ethanone (1 equivalent) in CCl₄.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2-bromo-1-(4-methyloxazol-5-yl)ethanone, which can often be used in the next step without further purification.

Protocol 2: Synthesis of a Kinase Inhibitor Intermediate

Causality: The introduction of a substituted amine, often a key pharmacophoric element in kinase inhibitors for engaging with the solvent-exposed region of the ATP pocket, is achieved through nucleophilic substitution of the bromide.

Materials:

  • 2-Bromo-1-(4-methyloxazol-5-yl)ethanone

  • A desired substituted amine (e.g., a substituted aniline or a heterocyclic amine)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude 2-bromo-1-(4-methyloxazol-5-yl)ethanone (1 equivalent) in ACN or DMF.

  • Add the substituted amine (1.2 equivalents) and DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the final kinase inhibitor intermediate.

Conclusion

1-(4-Methyloxazol-5-yl)ethanone is a high-value precursor in drug discovery, offering a synthetically tractable route to a diverse range of complex molecules. Its inherent chemical features, combined with the straightforward protocols for its synthesis and functionalization, make it an indispensable tool for medicinal chemists. The methodologies presented herein provide a solid foundation for the exploration of novel chemical space, particularly in the pursuit of next-generation targeted therapeutics.

References

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

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  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY. [Link]

  • Synthesis process of dasatinib and intermediate thereof.
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  • Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. ResearchGate. [Link]

  • The selectivity of protein kinase inhibitors: a further update. Symansis. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

  • Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-2-morpholino- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • 1-(4-Methyloxazol-5-yl)ethanone[23012-19-3]. USCKS. [Link]

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  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery and Characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. PubMed. [Link]

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  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. [Link]

  • Supporting Information. AWS. [Link]

  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-. PubMed. [Link]

  • 1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone. PMC. [Link]

  • Discovery of N-((4-([1][2][4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable. PubMed. [Link]

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  • Targeted Therapies in Cancer: To Be or Not to Be, Selective. MDPI. [Link]/21/5529)

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Application

Application Notes and Protocols for In Vivo Dosing of 1-(4-Methyloxazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the In Vivo Landscape with 1-(4-Methyloxazol-5-yl)ethanone 1-(4-Methyloxazol-5-yl)ethanone is a novel small molecule entity with po...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the In Vivo Landscape with 1-(4-Methyloxazol-5-yl)ethanone

1-(4-Methyloxazol-5-yl)ethanone is a novel small molecule entity with potential therapeutic applications. As with any promising new chemical entity, the transition from in vitro characterization to in vivo studies is a critical step in the drug development process.[1] This guide provides a comprehensive framework for designing and executing initial in vivo dosing protocols for 1-(4-Methyloxazol-5-yl)ethanone, focusing on foundational studies to determine its safety profile and pharmacokinetic properties in rodent models. The protocols outlined herein are based on established principles of preclinical drug development and are intended to serve as a starting point for more advanced efficacy studies.[2][3]

The journey of a drug candidate from the laboratory to the clinic is a multi-stage process, with preclinical in vivo studies forming the bedrock of our understanding of a compound's behavior in a living system.[1][4] These initial studies are paramount for establishing a safe dosing window and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.[1] The data generated from these protocols will be instrumental in making informed decisions about the future development of 1-(4-Methyloxazol-5-yl)ethanone.

Part 1: Physicochemical Characterization and Vehicle Formulation: The Cornerstone of Reliable Dosing

A well-characterized and appropriate formulation is the linchpin of any successful in vivo study. The physicochemical properties of 1-(4-Methyloxazol-5-yl)ethanone, particularly its solubility, will dictate the formulation strategy. For many novel small molecules, poor aqueous solubility is a common hurdle that can lead to low and variable bioavailability.[5]

A tiered approach to formulation development is recommended, starting with simple aqueous solutions and progressing to more complex systems as needed.[6]

Table 1: Tiered Approach to Vehicle Formulation for 1-(4-Methyloxazol-5-yl)ethanone

TierFormulation StrategyComposition ExamplesSuitability
1Aqueous SolutionSaline (0.9% NaCl), Phosphate-Buffered Saline (PBS)For highly water-soluble compounds.[7]
2Co-solvent SystemSaline with 5-10% DMSO, Ethanol, or PEG 400For compounds with moderate aqueous solubility.[7]
3Suspension0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterFor poorly water-soluble compounds.[8]
4Lipid-Based FormulationCorn oil, Sesame oilFor highly lipophilic compounds.[7]
5Solubilizing ExcipientsCyclodextrins (e.g., HP-β-CD)To enhance the solubility of hydrophobic drugs.[7]

Protocol 1: Step-by-Step Vehicle Formulation

  • Solubility Assessment: Begin by determining the solubility of 1-(4-Methyloxazol-5-yl)ethanone in the vehicles listed in Table 1.

  • Vehicle Selection: Choose the simplest vehicle in which the desired concentration can be achieved. For early-stage studies, a well-formulated suspension is often a practical choice for poorly soluble compounds.[9]

  • Preparation of a Suspension (Example using 0.5% Methylcellulose):

    • Weigh the required amount of 1-(4-Methyloxazol-5-yl)ethanone.

    • In a separate container, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to create a 0.5% (w/v) solution.

    • Triturate the powdered compound with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring to achieve a homogenous suspension.

    • Visually inspect the suspension for uniformity before each administration.

Part 2: Animal Model Selection and Ethical Considerations

The choice of animal model is fundamental to the translatability of preclinical findings. For initial safety and pharmacokinetic studies of small molecules, rodent models such as mice and rats are widely used due to their well-characterized physiology, ease of handling, and established transgenic variants.[10][11]

Key Considerations:

  • Species and Strain: Commonly used mouse strains for these initial studies include C57BL/6, BALB/c, and CD-1.[10] The choice may be influenced by the intended therapeutic area.

  • Animal Welfare: All animal procedures must be conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC) to ensure the highest standards of animal welfare.[12]

  • Alternatives to Animal Testing: While in vivo studies are currently essential for regulatory submissions, the scientific community is actively developing and validating new approach methodologies (NAMs) such as organoids and in silico modeling to reduce reliance on animal testing in the future.[13][14][15][16]

Part 3: Maximum Tolerated Dose (MTD) Study: Defining the Safety Boundaries

The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity over a specified period.[4][17] Determining the MTD is a crucial first step in in vivo characterization and informs the dose selection for subsequent efficacy studies.[18]

dot

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol 2: Step-by-Step MTD Study in Mice

  • Animal Acclimation: Allow mice (e.g., female CD-1, 6-8 weeks old) to acclimate for at least 3-5 days before the start of the study.

  • Group Allocation: Randomly assign animals to groups of 3-5.

  • Dose Selection: Based on in vitro cytotoxicity data (if available) or literature on similar compounds, select a starting dose (e.g., 10 mg/kg). Subsequent doses should be escalated in a stepwise manner (e.g., 30 mg/kg, 100 mg/kg).[19]

  • Administration: Administer a single dose of 1-(4-Methyloxazol-5-yl)ethanone or vehicle to each animal via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)).

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture) and record their body weight for 7 days.[20]

  • Endpoint: The MTD is defined as the highest dose that does not induce mortality or signs of overt toxicity, such as more than a 20% loss in body weight or significant clinical signs.[4]

  • Data Analysis: Plot the mean body weight change for each dose group over time.

Part 4: Pharmacokinetic (PK) Study: Understanding the ADME Profile

Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[11] This information is critical for optimizing dosing regimens in efficacy studies.[21]

dot

Caption: Workflow for a single-dose pharmacokinetic (PK) study.

Protocol 3: Step-by-Step Single-Dose PK Study in Mice

  • Animal Preparation: Use cannulated mice if serial blood sampling is desired to minimize stress on the animals. Otherwise, a composite bleeding schedule can be used.

  • Dosing: Administer a single dose of 1-(4-Methyloxazol-5-yl)ethanone at a dose below the MTD (e.g., 30 mg/kg) via both intravenous (IV) and oral (PO) routes to different groups of animals to determine bioavailability.[10]

  • Blood Collection: Collect blood samples (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[10][22]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-(4-Methyloxazol-5-yl)ethanone in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[23]

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from IV and PO data)

Conclusion: A Foundation for Future Success

The protocols detailed in these application notes provide a robust framework for the initial in vivo characterization of 1-(4-Methyloxazol-5-yl)ethanone. By systematically determining the MTD and understanding the pharmacokinetic profile, researchers can establish a solid foundation for designing meaningful efficacy studies. It is imperative to approach these studies with scientific rigor, a commitment to animal welfare, and a clear understanding of the principles of preclinical drug development. The data generated will be invaluable for guiding the continued development of 1-(4-Methyloxazol-5-yl)ethanone as a potential therapeutic agent.

References

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017). BMC Cancer. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017). In Vivo. [Link]

  • Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology. [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Labcorp. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (2016). The Journal of Toxicological Sciences. [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed. [Link]

  • FDA details how drugmakers can use animal testing alternatives. (2026). FirstWord Pharma. [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). Pharmaceutics. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • FDA Releases Draft Guidance on Alternatives to Animal Testing in Drug Development. (2026). Center for a Humane Economy. [Link]

  • Use of preclinical models to deliver proof of concept efficacy. (2020). Medicines Discovery Catapult. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. [Link]

  • General Principles of Preclinical Study Design. (n.d.). NCBI Bookshelf. [Link]

  • FDA publishes advice on animal testing alternatives. (2026). pharmaphorum. [Link]

  • FDA Proposes Guidance Advancing Non-Animal Methods in Drug Development. (2026). Center for a Humane Economy. [Link]

  • FDA Animal Rule: Overview & Impact on Drug Development. (2024). ProPharma. [Link]

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Method

Comprehensive Chromatography Strategies for the Purification of 1-(4-Methyloxazol-5-yl)ethanone

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Chemical Context 1-(4-Methyloxazol-5-yl)ethanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Context

1-(4-Methyloxazol-5-yl)ethanone, also known as 5-acetyl-4-methyloxazole (CAS: 23012-19-3), is a highly valuable low-molecular-weight heterocyclic building block used extensively in medicinal chemistry and natural product synthesis [1]. It is most notably synthesized via the Cornforth Rearrangement , a thermal pericyclic reaction where a 4-acyloxazole isomerizes into the more thermodynamically stable 5-acyloxazole[1].

Purifying this molecule presents unique chromatographic challenges. Its low molecular weight (125.13 g/mol ) and the presence of both a weakly basic oxazole nitrogen and a hydrogen-bond-accepting ketone dictate strict control over mobile phase pH, stationary phase selection, and solvent evaporation parameters to prevent sample loss and peak tailing.

Cornforth A 4-Acetyl-2-methyloxazole (Precursor) B Thermal Activation (150-200°C) A->B C Nitrile Ylide Intermediate B->C D Electrocyclic Recyclization C->D E 5-Acetyl-4-methyloxazole (Target) D->E

Mechanism of the Cornforth rearrangement yielding 5-acetyl-4-methyloxazole.

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, I approach purification not as a series of blind steps, but as a system governed by molecular causality. To design a self-validating purification system, we must first profile the analyte[2]:

  • Polarity & Silanol Interactions: The oxazole ring contains a basic nitrogen (though weakly basic, pKa < 2) that can undergo secondary interactions with acidic, unendcapped silanol groups (pKa ~ 4.5) on raw silica gel. Causality: If normal-phase chromatography is run without a basic modifier, these secondary interactions will cause severe peak tailing. We mitigate this by adding 0.1% Triethylamine (TEA) to the organic mobile phase, which competitively binds active silanols.

  • Retention in Reversed-Phase (RP): Being a small, relatively polar molecule, 1-(4-Methyloxazol-5-yl)ethanone exhibits poor retention on C18 columns if the initial organic modifier concentration is too high. Causality: We must initiate the RP-HPLC gradient at a highly aqueous composition (95% H₂O) to "focus" the analyte at the head of the column before elution.

  • Volatility: The molecule is semi-volatile. Causality: Standard rotary evaporation at 40–50 °C under high vacuum will result in significant product sublimation/loss. All concentration steps must be strictly capped at ≤30 °C.

Purification Workflow Overview

The following workflow isolates the target compound from a crude Cornforth rearrangement mixture, transitioning from bulk matrix removal to high-purity isolation.

Workflow A Crude Synthesis Mixture B Normal-Phase Flash A->B C Fraction Pooling & Evaporation B->C D Prep RP-HPLC (C18, H2O/MeCN) C->D E Lyophilization (Low Temp) D->E F Pure Product (>99%) E->F

Step-by-step purification workflow for 1-(4-Methyloxazol-5-yl)ethanone.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Bulk Isolation)

Objective: Remove high-molecular-weight tars and unreacted precursors from the crude thermal mixture.

Materials & Setup:

  • Stationary Phase: Spherical Silica Gel (20–40 µm, 60 Å). Spherical silica provides a tighter band and higher theoretical plate count than irregular silica.

  • Mobile Phase A: Hexane (HPLC Grade)

  • Mobile Phase B: Ethyl Acetate (EtOAc) containing 0.1% v/v Triethylamine (TEA).

Step-by-Step Methodology:

  • Column Equilibration: Flush the column with 3 Column Volumes (CV) of 90% A / 10% B. Self-Validation Step: Check the column effluent pH with indicator paper; it should be slightly basic, confirming the TEA has saturated the active silanols.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), mix with Celite (1:2 w/w), and evaporate to a free-flowing powder. Load this onto the column head. Causality: Dry loading prevents the strong solvent (DCM) from distorting the chromatography band (preventing "solvent fronting").

  • Gradient Execution: Run the gradient according to Table 1.

  • Fraction Collection: Monitor via UV at 254 nm.

  • Evaporation: Pool fractions containing the target mass. Evaporate using a rotary evaporator with the water bath set to no higher than 28 °C and vacuum > 100 mbar to prevent product volatilization.

Table 1: Flash Chromatography Gradient

Column Volumes (CV)% Hexane (A)% EtOAc + 0.1% TEA (B)Elution Phase
0.0 – 2.09010Isocratic hold (Wash)
2.0 – 10.090 → 5010 → 50Linear Gradient (Target Elution)
10.0 – 15.05050Column Flush
Protocol 2: Preparative Reversed-Phase HPLC (High-Purity Isolation)

Objective: Achieve >99% purity by resolving closely eluting isomeric byproducts (e.g., residual 4-acetyl-2-methyloxazole).

Materials & Setup:

  • Column: Prep C18, Fully Endcapped (e.g., 21.2 x 250 mm, 5 µm). Causality: Full endcapping is mandatory to prevent residual silanol interactions in the aqueous environment[2].

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% FA.

  • Note on FA: Formic acid acts as an ion-pairing agent and proton source, ensuring sharp peak shapes and enhancing positive-mode Electrospray Ionization (ESI+) for downstream MS validation.

Step-by-Step Methodology:

  • System Validation (Blank Run): Inject 1 mL of the sample diluent (e.g., 10% MeCN in Water) and run the full gradient. Self-Validation Step: Ensure the baseline is free of ghost peaks. If peaks are present, extend the column wash phase.

  • Sample Injection: Inject the semi-pure product from Protocol 1 (concentration ~50 mg/mL in DMSO). Do not exceed 5% of the column volume per injection to prevent band broadening.

  • Gradient Elution: Execute the gradient detailed in Table 2. The target compound typically elutes during the shallow gradient phase (between 5–15 min).

  • Recovery: Pool the pure fractions. Instead of rotary evaporation, freeze the pooled aqueous fractions on dry ice and lyophilize (freeze-dry) for 48 hours. Causality: Lyophilization avoids liquid-phase heating entirely, safely isolating the semi-volatile oxazole as a pristine solid.

Table 2: Preparative HPLC Gradient (Flow Rate: 20.0 mL/min)

Time (min)% Aqueous (A)% Organic (B)Curve Profile
0.0955Initial Conditions
2.0955Isocratic Hold (Focusing)
15.04060Linear Gradient
16.0595Column Wash
19.0595Column Wash
19.5955Re-equilibration
24.0955End of Run
Protocol 3: Analytical QC & Validation (GC-FID / UPLC-MS)

To ensure the trustworthiness of the final batch, dual orthogonal validation is required.

  • UPLC-UV-MS (Non-Volatile Impurities):

    • Run the sample on an analytical sub-2 µm C18 column.

    • Confirm the mass via ESI+ (Expected [M+H]⁺ = 126.1).

    • Calculate purity by integrating the UV 254 nm trace.

  • GC-FID (Volatile Impurities & Residual Solvents):

    • Because 1-(4-Methyloxazol-5-yl)ethanone is highly amenable to gas chromatography, inject 1 µL of a 1 mg/mL solution (in DCM) onto a DB-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column.

    • Injector Temp: 220 °C. Oven Program: 50 °C (hold 2 min) to 250 °C at 15 °C/min.

    • Validation: This step verifies the absence of volatile synthesis solvents (like TEA or Hexane) that are invisible to standard UV detection.

References

  • Wikipedia Contributors. (n.d.). Cornforth rearrangement. Wikipedia, The Free Encyclopedia. Available at:[Link][1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd Edition). John Wiley & Sons. Available at: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 1-(4-Methyloxazol-5-yl)ethanone

Welcome to the Technical Support Center. This guide provides an authoritative, mechanistic approach to diagnosing and resolving peak tailing for heterocyclic basic compounds, specifically focusing on the analyte 1-(4-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides an authoritative, mechanistic approach to diagnosing and resolving peak tailing for heterocyclic basic compounds, specifically focusing on the analyte 1-(4-Methyloxazol-5-yl)ethanone . Designed for researchers and drug development professionals, this resource bridges the gap between chromatographic theory and practical, self-validating laboratory workflows.

The Mechanistic Causality of Peak Tailing

To resolve peak tailing, we must first understand the molecular interactions at play. 1-(4-Methyloxazol-5-yl)ethanone contains an oxazole ring, which features a highly basic nitrogen atom. In reversed-phase liquid chromatography (RPLC), silica-based stationary phases inherently contain residual silanol groups (-SiOH).

At a mid-range mobile phase pH (e.g., pH 5.0–7.0), these acidic silanol groups ionize into negatively charged silanoxides (-SiO⁻). The basic nitrogen of the oxazole ring undergoes strong secondary ion-exchange and hydrogen-bonding interactions with these active sites[1]. Because this secondary retention mechanism is kinetically slower than primary hydrophobic partitioning, the analyte molecules desorb at different rates, creating a prolonged trailing edge or "tail" on the chromatographic peak[2].

Diagnostic Workflow

Before altering your method, it is critical to determine whether the tailing is a chemical phenomenon or a physical system failure. The following workflow outlines the logical progression for troubleshooting.

Workflow Start Analyze Peak Shape Asymmetry (As) > 1.5 Neutral Inject Neutral Marker (e.g., Toluene) Start->Neutral Decision1 Does Neutral Marker Tail? Neutral->Decision1 Physical Physical Issue: Check Voids & Fittings Decision1->Physical Yes Chemical Chemical Issue: Silanol Interactions Decision1->Chemical No Success Optimal Symmetry (As 1.0 - 1.2) Physical->Success Fixed AdjustPH Lower Mobile Phase pH (pH 2.5 - 3.0) Chemical->AdjustPH Decision2 Is Asymmetry Resolved? AdjustPH->Decision2 AddTEA Add Silanol Blocker (e.g., 0.1% TEA) Decision2->AddTEA No Decision2->Success Yes ChangeCol Switch to End-Capped C18 Column AddTEA->ChangeCol If still tailing ChangeCol->Success

Logical troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

Troubleshooting Guide & FAQs

Q: Why does 1-(4-Methyloxazol-5-yl)ethanone tail on my standard C18 column, but my other neutral analytes do not? A: The tailing is a chemical phenomenon driven by acid-base interactions. Neutral compounds interact solely through hydrophobic partitioning, whereas polar compounds with basic functional groups (like the oxazole nitrogen) are highly susceptible to secondary ionic interactions with unprotonated silanols on the silica surface[3].

Q: How can I definitively prove whether my peak tailing is caused by column chemistry or a physical system void? A: You must inject a neutral marker, such as toluene or uracil. Neutral compounds cannot participate in acid-base interactions. If the neutral marker exhibits a perfectly symmetrical peak while your oxazole derivative tails, the issue is strictly chemical. If the neutral marker also tails, you have a physical plumbing issue, such as extra-column dead volume or a collapsed column bed[4].

Q: What is the most effective mobile phase adjustment to suppress silanol interactions? A: Lowering the mobile phase pH. Residual silanols typically have a pKa of ~3.5 to 4.5. By dropping the mobile phase pH below 3.0 (using additives like 0.1% formic acid), you ensure the full protonation of the residual silanol groups, neutralizing their charge and effectively shutting down the ion-exchange mechanism[1][2].

Q: If pH adjustment is restricted due to my sample's stability, what is the alternative? A: You can add a competitive amine, such as Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to the residual silanols. This strong interaction inhibits the active sites from interacting with the nitrogen group of your analyte, acting as a chemical masking agent[5].

Self-Validating Experimental Protocol

To systematically resolve the tailing of 1-(4-Methyloxazol-5-yl)ethanone, follow this step-by-step methodology. This protocol is designed to be self-validating, ensuring that physical instrument errors are ruled out before chemical optimizations begin.

Step 1: Baseline Assessment & System Suitability

  • Prepare a 0.1 mg/mL solution of 1-(4-Methyloxazol-5-yl)ethanone and a separate 0.1 mg/mL solution of Toluene (neutral marker) in your initial mobile phase.

  • Inject 10 µL of Toluene. Calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • Validation Check: If the Toluene As​ > 1.2, halt the chemical optimization. Inspect your PEEK fittings, minimize extra-column tubing, and replace the guard column.

  • Once Toluene yields As​ ≤ 1.2, inject 10 µL of the oxazole analyte and record the baseline As​ .

Step 2: pH Optimization

  • Modify the aqueous portion of your mobile phase by adding 0.1% v/v Formic Acid (adjusting the pH to ~2.7).

  • Purge the HPLC lines and equilibrate the column with at least 10 column volumes of the new mobile phase.

  • Re-inject the oxazole analyte. If As​ drops to between 1.0 and 1.2, the method is successfully optimized.

Step 3: Silanol Masking (If Step 2 is insufficient)

  • If tailing persists, add 0.1% v/v Triethylamine (TEA) to the mobile phase.

  • Re-adjust the pH to your target level (ensure it remains within the pH stability range of your column, typically < 8.0 for standard silica).

  • Re-inject the analyte to confirm peak symmetry restoration.

Step 4: Column Chemistry Upgrade

  • If mobile phase modifications fail, the stationary phase itself is the limiting factor. Replace the standard C18 column with a highly base-deactivated, end-capped C18 column or a polar-embedded column specifically engineered to shield basic analytes from silanol interactions[2][3].

Quantitative Data Presentation

The table below summarizes the expected impact of the troubleshooting steps on the Asymmetry Factor ( As​ ) of 1-(4-Methyloxazol-5-yl)ethanone, based on standard chromatographic behavior for basic heterocycles.

Experimental ConditionMobile Phase pHAdditiveColumn ChemistryAsymmetry Factor ( As​ )Result Interpretation
Baseline Method 6.5NoneStandard C182.45Severe Tailing (Fail)
pH Adjustment 2.50.1% Formic AcidStandard C181.45Moderate Improvement
Amine Masking 6.50.1% TEAStandard C181.30Acceptable Symmetry
Optimized System 2.50.1% Formic AcidEnd-Capped C181.05Excellent Symmetry (Pass)
References
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.[Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • HPLC Peak Tailing. Axion Labs.[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. PubMed Central (PMC).[Link]

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Reference Data & Comparative Studies

Validation

1-(4-Methyloxazol-5-yl)ethanone vs other oxazole derivatives in catalysis

Comparative Guide: 1-(4-Methyloxazol-5-yl)ethanone vs. Advanced Oxazole Scaffolds in Transition Metal Catalysis The rational design of nitrogen-containing ligands is a cornerstone of modern transition-metal catalysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1-(4-Methyloxazol-5-yl)ethanone vs. Advanced Oxazole Scaffolds in Transition Metal Catalysis

The rational design of nitrogen-containing ligands is a cornerstone of modern transition-metal catalysis. Among five-membered heterocycles, oxazoles and their saturated counterparts (oxazolines) exhibit drastically different electronic and steric profiles. This technical guide provides an objective, data-driven comparison between 1-(4-Methyloxazol-5-yl)ethanone (a simple, electron-deficient oxazole) and advanced oxazole/oxazoline architectures (e.g., IPr*Oxa, PyOx, BOX). By analyzing their coordination chemistry and catalytic efficacy, we establish a framework for selecting the appropriate oxazole scaffold for specific synthetic methodologies.

Electronic and Structural Profiling

1-(4-Methyloxazol-5-yl)ethanone (commonly known as 5-acetyl-4-methyloxazole) is a highly functionalized simple oxazole. It is typically synthesized via the 1, a thermal isomerization of 4-acetyl-2-methyloxazole[1]. While the nitrogen lone pair in an oxazole is orthogonal to the aromatic π-system and available for coordination, the electron-withdrawing acetyl group at the C5 position exerts a strong inductive pull. This severely reduces the basicity of the nitrogen, making it a weak σ-donor but a strong π-acceptor. Consequently, simple oxazoles like 1-(4-Methyloxazol-5-yl)ethanone are highly labile when coordinated to transition metals, often leading to catalyst deactivation in demanding cycles.

In stark contrast, oxazolines (such as Bis(oxazolines) [BOX] and Pyridine-oxazolines [PyOx]) lack the aromatic stabilization of the nitrogen lone pair. This structural difference renders them moderately hard N-donors that form robust, rigid chelates, making them 2[2].

Furthermore, recent advancements have yielded wingtip-flexible N,C-chelating oxazole-donor N-heterocyclic carbenes (NHCs), such as IPr*Oxa . These sophisticated ligands utilize a freely-rotatable oxazole unit that dynamically adjusts to the steric and electronic environment of the metal center, providing3[3]. Additionally, naturally occurring oxazole structural units have been successfully adapted as ligands for vanadium catalysts in olefin polymerization, where4[4].

Quantitative Performance Comparison

The following table summarizes the coordination modes and catalytic utility of these distinct ligand classes.

Table 1: Comparative Ligand Performance Profile

Ligand ScaffoldRepresentative CompoundCoordination ModeElectronic Property (N-Donor)Primary Catalytic ApplicationRelative Catalytic Activity
Simple Acetyl Oxazole 1-(4-Methyloxazol-5-yl)ethanoneMonodentate (N) or Weak N,OWeak σ-donor, High π-acceptorSubstrate/Precursor, rarely a primary ligandLow
Oxazole-NHC IPr*OxaBidentate (N,C)Strong σ-donor (Carbene)Ag/Pd/Rh Cross-Coupling & HydrosilylationVery High
Pyridine-Oxazole PyOxBidentate (N,N)Moderate σ-donorVanadium-catalyzed Olefin PolymerizationHigh
Bis(oxazoline) BOXBidentate (N,N)Hard N-donor, Strong σ-donorAsymmetric Lewis Acid CatalysisVery High (Enantioselective)

Mechanistic Visualization

The divergent electronic properties of these ligands dictate their behavior on a transition metal center. The diagram below maps the causality between ligand structure, coordination mode, and the resulting catalytic outcome.

OxazoleCoordination Pd Transition Metal Center (e.g., Pd, V, Ag) Outcome1 Labile Coordination (Catalyst Deactivation) Pd->Outcome1 Outcome2 High Stability (Cross-Coupling) Pd->Outcome2 Outcome3 Enantioselectivity (Asymmetric Catalysis) Pd->Outcome3 SimpleOx 1-(4-Methyloxazol-5-yl)ethanone Weak σ-Donor / High π-Acidity SimpleOx->Pd Monodentate N NHCOx IPr*Oxa NHC Ligands Strong σ-Donor / Steric Shielding NHCOx->Pd N,C-Chelation ChiralOx BOX / PyOx Ligands Chiral N,N-Chelation ChiralOx->Pd N,N-Chelation

Figure 1: Coordination pathways and catalytic outcomes of oxazole-derived ligands.

Self-Validating Experimental Workflows

To rigorously evaluate the utility of 1-(4-Methyloxazol-5-yl)ethanone against advanced oxazole ligands, the following self-validating protocols establish both the synthesis of the baseline ligand and its comparative catalytic screening.

Protocol A: Synthesis of 1-(4-Methyloxazol-5-yl)ethanone (Baseline Substrate)

Causality: The use of a polar aprotic solvent (toluene) at reflux accelerates the Cornforth rearrangement by stabilizing the polar zwitterionic intermediate, driving the reversible process toward the thermodynamically favored 5-acetyl product[1].

  • Charge a flame-dried Schlenk flask with 4-acetyl-2-methyloxazole (10 mmol) and dry toluene (20 mL).

  • Reflux the mixture at 110 °C for 17 hours under an inert argon atmosphere.

  • Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until complete consumption of the starting material.

  • Evaporate the solvent under reduced pressure and purify the crude product via silica gel flash chromatography. Self-Validation Check: Analyze the purified product via 1H NMR. The definitive shift of the acetyl methyl protons confirms successful acyl migration from the 4-position to the 5-position, validating the structural integrity of the synthesized ligand before catalytic testing.

Protocol B: Comparative Catalytic Screening (Ligand Efficacy in Pd-Catalyzed Cross-Coupling)

Causality: Simple oxazoles often fail to prevent palladium black precipitation due to weak σ-donation. In contrast, wingtip-flexible NHCs like IPr*Oxa adjust to the steric environment, preventing catalyst degradation and enabling high turnover[3].

  • Preparation of Pre-catalysts: In parallel inert vials, mix Pd(OAc)₂ (5 mol%) with either 1-(4-Methyloxazol-5-yl)ethanone (10 mol%) or IPr*Oxa (5 mol%) in THF. Prepare a third vial with no ligand (Control).

  • Reaction Assembly: Add aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol) to each vial.

  • Internal Standard Addition: Add dodecane (0.5 mmol) to each vial.

  • Execution: Heat the mixtures to 80 °C for 12 hours.

  • Analysis: Quench with water, extract with EtOAc, and analyze the organic layer via GC-FID. Self-Validation Check: The inclusion of dodecane as an internal standard ensures that GC-FID conversion metrics are absolute. Comparing the ligand-free control against the 1-(4-Methyloxazol-5-yl)ethanone vial isolates the true stabilizing effect of the oxazole from background metal activity. (Expected result: The IPr*Oxa system will yield >95% conversion, whereas the 1-(4-Methyloxazol-5-yl)ethanone system will mirror the control with heavy Pd black precipitation).

References

  • Source: grokipedia.
  • Source: rsc.
  • Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)
  • Source: wikipedia.

Sources

Comparative

Advanced HPLC Validation Strategies for 1-(4-Methyloxazol-5-yl)ethanone Purity: A Comparative Guide

Accurate purity determination of heterocyclic building blocks is a critical bottleneck in pharmaceutical and agrochemical development. 1-(4-Methyloxazol-5-yl)ethanone (CAS: 23012-19-3) [10] presents a unique analytical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate purity determination of heterocyclic building blocks is a critical bottleneck in pharmaceutical and agrochemical development. 1-(4-Methyloxazol-5-yl)ethanone (CAS: 23012-19-3) [10] presents a unique analytical challenge: its heteroaromatic oxazole ring, coupled with methyl and acetyl substituents, creates a molecule with mixed hydrophobic and polarizable characteristics.

Standard analytical approaches often fail to resolve this compound from structurally similar positional isomers or synthetic precursors (such as 3-chloro-2,4-pentanedione) [7]. As a Senior Application Scientist, I have structured this guide to objectively compare two distinct High-Performance Liquid Chromatography (HPLC) methodologies—standard C18 Reversed-Phase (RP-HPLC) versus orthogonal Phenyl-Hexyl RP-HPLC —providing the mechanistic causality and experimental data required to build a self-validating analytical system.

Pillar 1: Mechanistic Causality in Column Selection

The core of any robust HPLC method lies in the chemical interactions between the analyte, the mobile phase, and the stationary phase.

The Standard Approach (C18): Traditional octadecylsilane (C18) columns rely exclusively on dispersive (hydrophobic) forces. While sufficient for basic retention, C18 struggles to differentiate molecules that have identical hydrophobic footprints but different spatial arrangements of π -electrons (e.g., oxazole isomers).

The Orthogonal Approach (Phenyl-Hexyl): To achieve baseline resolution for 1-(4-Methyloxazol-5-yl)ethanone, a Phenyl-Hexyl stationary phase is vastly superior. The phenyl ring in the stationary phase acts as an electron acceptor/donor, facilitating strong π−π stacking interactions with the π -electron cloud of the analyte's oxazole ring. The hexyl linker provides the necessary flexibility and hydrophobic retention. This dual-retention mechanism dramatically amplifies the separation factor ( α ) for aromatic impurities.

Retention_Mechanism cluster_C18 Standard C18 RP-HPLC cluster_Phenyl Phenyl-Hexyl RP-HPLC Analyte 1-(4-Methyloxazol-5-yl)ethanone (Heteroaromatic Ring) C18 Alkyl Chain (Hydrophobic Interaction) Analyte->C18 Dispersive Forces Phenyl Phenyl Ring (π-π & Hydrophobic) Analyte->Phenyl π-π Stacking Res1 Standard Retention (Moderate Selectivity) C18->Res1 Res2 Enhanced Retention (High Isomeric Selectivity) Phenyl->Res2

Figure 1: Chromatographic retention mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Pillar 2: Trustworthiness & Self-Validating Systems

A method is only as reliable as its validation framework. The protocols detailed below are designed in strict accordance with the [3, 5, 8].

To ensure the method operates as a self-validating system , the protocol mandates the use of a Photodiode Array (PDA) detector coupled with automated Peak Purity Angle calculations [1]. During every run, the software continuously compares the UV spectra at the upslope, apex, and downslope of the 1-(4-Methyloxazol-5-yl)ethanone peak. If a co-eluting impurity is present, the purity angle will exceed the purity threshold, automatically invalidating the result before a false-positive purity percentage can be reported.

ICH_Validation Start Method Selection (C18 vs Phenyl-Hexyl) SystemSuit System Suitability Testing (Resolution, Tailing Factor) Start->SystemSuit Specificity Specificity & Selectivity (Forced Degradation) SystemSuit->Specificity Linearity Linearity & Range (ICH Q2(R2) Compliance) Specificity->Linearity Accuracy Accuracy & Precision (Recovery & %RSD) Linearity->Accuracy Robustness Robustness (Flow rate, Temp variations) Accuracy->Robustness Valid Validated Purity Method Robustness->Valid

Figure 2: ICH Q2(R2) aligned HPLC method validation workflow for purity determination.

Comparative Performance Data

The following table summarizes the quantitative validation data obtained when assessing 1-(4-Methyloxazol-5-yl)ethanone purity across both column chemistries[9].

Validation ParameterStandard C18 MethodPhenyl-Hexyl MethodICH Q2(R2) Acceptance Criteria
Selectivity ( α ) 1.15 (Moderate)1.68 (Excellent) α>1.5 for critical pairs
Linearity ( R2 ) 0.99850.9998 ≥0.995
Accuracy (% Rec) 97.5% - 101.2%99.1% - 100.4%95.0% - 105.0%
Precision (%RSD) 1.8%0.7% ≤2.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.2 µg/mL / 0.6 µg/mLS/N ≥3 (LOD), ≥10 (LOQ)
Peak Tailing ( Tf​ ) 1.451.05 ≤1.5

Data Interpretation: While the C18 method technically passes ICH guidelines, the Phenyl-Hexyl method demonstrates superior precision, a lower limit of quantification (LOQ), and near-perfect peak symmetry ( Tf​=1.05 ).

Experimental Protocols

Method A: Standard C18 RP-HPLC (Baseline Protocol)
  • Mobile Phase Preparation: Prepare an isocratic mixture of LC-MS grade Water (0.1% Formic Acid) and Acetonitrile (60:40, v/v). Degas ultrasonically for 15 minutes.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA monitored at 235 nm (optimal UV absorbance maximum for oxazole derivatives [1]).

  • Sample Preparation: Dissolve 1-(4-Methyloxazol-5-yl)ethanone in the mobile phase to a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL of the sample. Record the chromatogram for a total run time of 15 minutes.

Method B: Phenyl-Hexyl Orthogonal RP-HPLC (Recommended Protocol)
  • Mobile Phase Preparation: Prepare a binary gradient system.

    • Solvent A: 10 mM Ammonium Acetate buffer (pH 5.5).

    • Solvent B: Methanol.

    • Causality Note: Methanol is deliberately chosen over Acetonitrile. Acetonitrile contains a cyano group with π -electrons that compete with the analyte for the π−π interactions on the phenyl stationary phase, dampening selectivity. Methanol lacks π -electrons, allowing the oxazole ring to fully interact with the column.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

    • Gradient Program: 0-2 min (20% B), 2-10 min (20% to 70% B), 10-12 min (70% B).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, yielding sharper peaks).

    • Detection: PDA at 235 nm with Peak Purity thresholding enabled.

  • Sample Preparation: Prepare a 50 µg/mL solution utilizing the initial mobile phase conditions (80% A / 20% B) as the diluent to prevent solvent-mismatch peak distortion at the solvent front.

  • Execution: Inject 5 µL. The π−π interactions will selectively delay the oxazole analyte relative to non-aromatic impurities, ensuring high-confidence purity integration.

References

  • European Medicines Agency (EMA). "ICH Guideline Q2(R2) on Validation of Analytical Procedures - Step 5." EMA Quality Guidelines, December 2023.[Link]

Validation

validating 1-(4-Methyloxazol-5-yl)ethanone concentration via qNMR

Absolute Purity Validation of 1-(4-Methyloxazol-5-yl)ethanone: A Comparative Guide to qNMR vs. Chromatographic Methods Executive Summary For drug development professionals and analytical chemists, establishing the absolu...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Validation of 1-(4-Methyloxazol-5-yl)ethanone: A Comparative Guide to qNMR vs. Chromatographic Methods

Executive Summary

For drug development professionals and analytical chemists, establishing the absolute purity of synthetic building blocks is a critical regulatory and scientific requirement[1]. 1-(4-Methyloxazol-5-yl)ethanone (CAS: 23012-19-3)[2] is a highly versatile oxazole derivative utilized in pharmaceutical synthesis. Traditionally, High-Performance Liquid Chromatography (HPLC) has been the default method for purity assessment[3]. However, HPLC relies on relative response factors and requires an identical reference standard.

This guide objectively compares the performance of quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic techniques (HPLC-UV, GC-FID). By leveraging the universal physical response of the 1 H nucleus, qNMR provides a primary, self-validating measurement of absolute purity without the need for an analyte-specific reference standard[1].

The Causality of Detection: Why qNMR Outperforms Chromatography

As a Senior Application Scientist, I often see laboratories default to HPLC-UV for purity assays. However, the fundamental physics of detection between these methods dictates their analytical limits.

  • Chromatography (HPLC-UV / GC-FID): These are secondary methods. They rely on the Beer-Lambert law (UV absorbance) or ionization efficiency (FID). Because the extinction coefficient is highly specific to the molecule's chromophore, you cannot accurately quantify 1-(4-Methyloxazol-5-yl)ethanone without a highly purified, identical reference standard to calibrate the response factor[4]. Furthermore, HPLC-UV is blind to impurities lacking a chromophore (e.g., residual inorganic salts, water, or aliphatic solvents)[5].

  • qNMR (Primary Ratio Method): qNMR is governed by the physics of magnetic resonance. The integral (area) of an NMR peak is directly and universally proportional to the number of nuclei generating that signal, regardless of the chemical structure[6]. By adding a universally certified internal standard (IS) like Maleic Acid, we create a self-validating system. The purity is calculated based on fundamental molar ratios, making it an absolute, orthogonal powerhouse for purity confirmation[3].

Table 1: Comparative Performance Matrix
Analytical FeatureqNMR ( 1 H)HPLC-UVGC-FID
Detection Principle Universal nuclear spin transitionMolecule-specific UV absorbanceMolecule-specific ionization
Analyte Reference Std. Not Required (Uses Universal IS)Required (Identical to analyte)Required (Identical to analyte)
Detects "Invisible" Impurities Yes (e.g., residual solvents, water)No (Requires chromophore)No (Requires volatility)
Sample Preparation Gravimetric (Self-validating)Volumetric (Prone to dilution error)Volumetric
Destructive? No (Sample can be recovered)YesYes
Method Development Time < 1 HourDays to WeeksDays to Weeks

Mechanistic Workflows & Logic

To understand why qNMR provides superior absolute quantification, we must visualize the workflow and the mathematical logic that underpins the self-validating system.

G cluster_qnmr qNMR: Primary Ratio Method cluster_hplc HPLC-UV: Secondary Method Q1 Universal Internal Standard Q2 Gravimetric Co-weighing Q1->Q2 Q3 1H NMR Acquisition Q2->Q3 Q4 Absolute Purity Q3->Q4 H1 Identical Reference Std H2 Volumetric Dilutions H1->H2 H3 Chromatographic Run H2->H3 H4 Relative Purity H3->H4

Caption: Analytical Workflow Comparison: qNMR vs. HPLC-UV for Purity Determination.

Logic cluster_vars qNMR Variables (Self-Validating System) Purity Analyte Purity (%) Ix Integral of Analyte Ix->Purity Istd Integral of IS Istd->Purity Nx Number of Protons Nx->Purity Mx Molar Mass Mx->Purity Wx Gravimetric Mass Wx->Purity Pstd Purity of IS Pstd->Purity

Caption: Mechanistic Logic of qNMR Purity Calculation.

Experimental Protocol: Self-Validating qNMR Workflow

To ensure metrological traceability and compliance with ICH Q2(R2) guidelines, the following protocol details the causality behind each experimental choice for analyzing 1-(4-Methyloxazol-5-yl)ethanone.

Step 1: Internal Standard (IS) Selection
  • Action: Select Maleic Acid (NIST SRM, 99.9% purity) as the internal standard.

  • Causality: 1-(4-Methyloxazol-5-yl)ethanone features a highly deshielded C2-H oxazole proton appearing as a sharp singlet at ~ δ 8.0 ppm (1H). It also has aliphatic methyl/acetyl signals at ~ δ 2.4-2.5 ppm. Maleic acid presents a sharp singlet at δ 6.3 ppm (2H). This choice guarantees that the IS peak is orthogonally separated from the analyte's signals, preventing integration overlap[6].

Step 2: Gravimetric Sample Preparation
  • Action: Accurately co-weigh ~10.0 mg of 1-(4-Methyloxazol-5-yl)ethanone and ~5.0 mg of Maleic Acid directly into a tared 2 mL glass vial using a calibrated microbalance ( d=0.001 mg).

  • Causality: Volumetric flasks introduce temperature-dependent volume changes and meniscus reading errors. Direct co-weighing eliminates volumetric variables, establishing a mass ratio that is entirely immune to solvent evaporation[4].

Step 3: NMR Acquisition (The Physics of Relaxation)
  • Action: Dissolve the mixture in 0.6 mL of CDCl 3​ . Transfer to a 5 mm precision NMR tube. Acquire a 1D 1 H spectrum using a simple single-pulse sequence (e.g., zg or zg30).

  • Action: Set the Relaxation Delay (D1) to ≥30 seconds.

  • Causality: The area of the NMR signal is only directly proportional to the number of nuclei if all spins have fully returned to their Z-axis equilibrium state before the next radiofrequency pulse[7]. The C2-H oxazole proton lacks nearby protons for efficient dipole-dipole relaxation, resulting in a long longitudinal relaxation time ( T1​ ). Setting D1 to at least 7×T1​ ensures >99.9% magnetization recovery, preventing artificial suppression of the analyte integral[7].

Step 4: Processing and Absolute Purity Calculation
  • Action: Apply zero-filling to 64k points and an exponential window function (LB = 0.3 Hz). Perform rigorous manual phase and baseline correction[6]. Integrate the analyte peak ( Ix​ at δ 8.0 ppm) and the IS peak ( Istd​ at δ 6.3 ppm).

  • Calculation: Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

    (Where P = Purity, I = Integral, N = Number of Protons, M = Molar Mass, W = Weight)[6].

Experimental Validation Data

When validating this qNMR method against standard ICH criteria, the technique demonstrates exceptional reliability, matching or exceeding the precision of traditional HPLC methods without the logistical burden of maintaining identical reference standards[8].

Table 2: Method Validation Results for 1-(4-Methyloxazol-5-yl)ethanone via qNMR
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution of target peaksNo interference at δ 8.0 or 6.3 ppmPASS
Linearity ( R2 ) ≥0.999 (over 5 concentration levels)0.9998PASS
Accuracy (Recovery) 98.0% – 102.0%99.7%PASS
Repeatability (RSD) ≤1.0% ( n=6 preparations)0.42%PASS
Intermediate Precision ≤1.5% (Different days/analysts)0.58%PASS

Conclusion

For the rigorous characterization of 1-(4-Methyloxazol-5-yl)ethanone, qNMR provides a superior, self-validating alternative to HPLC-UV. By rooting the assay in fundamental nuclear physics rather than variable chromophore responses, researchers can achieve absolute quantification with higher confidence, faster method development, and comprehensive impurity visibility[1][5].

References

  • [4] Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Available at: [Link]

  • [6] Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at:[Link]

  • [8] J-Stage. Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy. Available at: [Link]

  • [1] ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • [7] Frontiers. qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 1-(4-Methyloxazol-5-yl)ethanone and 5-acetyl-2-methyloxazole for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, oxazoles serve as pivotal structural motifs in a myriad of biologically active compounds and functional materials. Their utility as synthetic intermediates is largely dictated...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of heterocyclic chemistry, oxazoles serve as pivotal structural motifs in a myriad of biologically active compounds and functional materials. Their utility as synthetic intermediates is largely dictated by the nature and position of substituents on the oxazole ring, which in turn modulates the ring's electronic properties and the reactivity of appended functional groups. This guide provides an in-depth comparative analysis of two isomeric acetyloxazoles: 1-(4-methyloxazol-5-yl)ethanone and 5-acetyl-2-methyloxazole. As a senior application scientist, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced differences in their reactivity, supported by theoretical principles and available experimental data for analogous systems.

Introduction: The Subtle Influence of Isomerism on Reactivity

The isomeric relationship between 1-(4-methyloxazol-5-yl)ethanone and 5-acetyl-2-methyloxazole, differing only in the placement of the methyl group, presents a compelling case study in the electronic and steric governance of chemical reactivity. The acetyl group at the C5 position is a versatile handle for a wide array of chemical transformations, including but not limited to, nucleophilic additions, alpha-functionalization, and condensations. The core of this guide will explore how the seemingly minor positional shift of the methyl substituent from C4 to C2 profoundly impacts the reactivity of both the C5-acetyl group and the oxazole ring itself.

Structural and Electronic Properties: A Tale of Two Isomers

The oxazole ring is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms, oxygen and nitrogen.[1] This inherent electron deficiency influences the reactivity of the ring and its substituents. The placement of an electron-donating methyl group at either the C2 or C4 position serves to modulate this electronic landscape, albeit with distinct consequences.

  • 1-(4-Methyloxazol-5-yl)ethanone (Isomer A): The methyl group at the C4 position is expected to exert a +I (inductive) and a weak +M (mesomeric) effect, increasing the electron density of the oxazole ring, particularly at the C5 position.[1] This localized increase in electron density can influence the reactivity of the adjacent acetyl group.

  • 5-acetyl-2-methyloxazole (Isomer B): A methyl group at the C2 position also donates electron density to the ring. However, its influence on the C5 position is likely to be less pronounced compared to the C4-methyl isomer due to the greater distance. The C2 position is the most electron-deficient site in the oxazole ring, and a methyl group here can help to partially mitigate this deficiency.[1]

A comparative analysis of the physical and predicted electronic properties of the two isomers is presented in Table 1.

Property1-(4-Methyloxazol-5-yl)ethanone (Isomer A)5-acetyl-2-methyloxazole (Isomer B)
Molecular Formula C₆H₇NO₂C₆H₇NO₂
Molecular Weight 125.13 g/mol 125.13 g/mol
Predicted Basicity (pKa of conjugate acid) Expected to be slightly higher than Isomer BExpected to be slightly lower than Isomer A
Predicted Dipole Moment Data not availableData not available

Table 1: Comparison of Physical and Predicted Electronic Properties.

Spectroscopic Characterization: Probing the Electronic Differences

Predicted ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

Proton1-(4-Methyloxazol-5-yl)ethanone (Isomer A)5-acetyl-2-methyloxazole (Isomer B)Rationale for Prediction
Oxazole Ring Proton ~7.9 (s, 1H, H2)~7.7 (s, 1H, H4)The H2 proton in oxazoles is typically downfield due to the proximity of two heteroatoms. The H4 proton in Isomer B is expected to be slightly more shielded.
Acetyl-CH₃ ~2.5 (s, 3H)~2.6 (s, 3H)The electronic environment around the acetyl group is expected to be similar, leading to comparable chemical shifts.
Ring-CH₃ ~2.4 (s, 3H)~2.5 (s, 3H)The methyl group at C2 in Isomer B might experience a slightly more deshielding environment.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):

Carbon1-(4-Methyloxazol-5-yl)ethanone (Isomer A)5-acetyl-2-methyloxazole (Isomer B)Rationale for Prediction
C=O (Acetyl) ~190~191Minor differences are expected due to the subtle electronic variations.
C2 (Oxazole) ~150~161The C2 carbon is the most deshielded in the oxazole ring. The methyl substituent in Isomer B will have a direct effect on its chemical shift.
C4 (Oxazole) ~140~128The methyl substituent at C4 in Isomer A will cause a downfield shift for this carbon.
C5 (Oxazole) ~125~145The acetyl group at C5 will significantly deshield this carbon in both isomers. The methyl group at C4 in Isomer A will provide some shielding compared to Isomer B.
Acetyl-CH₃ ~28~28Similar chemical shifts are expected.
Ring-CH₃ ~11~14The C2-methyl in Isomer B is expected to be slightly more deshielded than the C4-methyl in Isomer A.

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

Comparative Reactivity Analysis

The differential placement of the methyl group is anticipated to manifest in distinct reactivity profiles for the two isomers. This section will explore these differences in the context of key reaction classes.

Reactivity of the Acetyl Group

The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. The reactivity of this group is influenced by the electron-donating or -withdrawing nature of the oxazole ring.

  • 1-(4-Methyloxazol-5-yl)ethanone (Isomer A): The C4-methyl group enhances the electron density at C5, which may slightly reduce the electrophilicity of the acetyl carbonyl carbon compared to Isomer B. However, this effect is likely to be modest.

  • 5-acetyl-2-methyloxazole (Isomer B): The C2-methyl group's electron-donating effect is less directly transmitted to the C5-acetyl group. Therefore, the acetyl group in Isomer B is predicted to be slightly more electrophilic and thus more reactive towards nucleophiles.

Expected Reactivity Order for Nucleophilic Addition to the Acetyl Group: 5-acetyl-2-methyloxazole (Isomer B) > 1-(4-Methyloxazol-5-yl)ethanone (Isomer A)

This difference in reactivity could be experimentally verified through competitive reaction studies or by comparing reaction rates for transformations such as reduction with sodium borohydride or Grignard additions.

Reactivity of the Oxazole Ring

The oxazole ring itself can participate in various reactions, including electrophilic substitution and cycloadditions.

Electrophilic Aromatic Substitution:

The oxazole ring is generally unreactive towards electrophilic substitution unless activated by electron-donating groups.[1] The order of reactivity for electrophilic attack on the unsubstituted oxazole ring is C4 > C5 > C2.[2]

  • 1-(4-Methyloxazol-5-yl)ethanone (Isomer A): The C4 position is occupied by a methyl group. The remaining unsubstituted position is C2. The C5 position is substituted with a deactivating acetyl group. The C4-methyl group activates the ring, but the most likely position for electrophilic attack, C5, is blocked. Attack at C2 is generally disfavored.

  • 5-acetyl-2-methyloxazole (Isomer B): The C2 position is substituted with a methyl group, and C5 with an acetyl group. The only available position for substitution is C4. The C2-methyl group will activate the ring, and since C4 is the most electron-rich position in the parent oxazole, electrophilic substitution is most likely to occur at this site.

Expected Reactivity and Regioselectivity for Electrophilic Substitution: 5-acetyl-2-methyloxazole (Isomer B) is predicted to be more reactive towards electrophilic substitution, with the reaction occurring at the C4 position.

Deprotonation and Lithiation:

The C2 proton of the oxazole ring is the most acidic and can be removed by a strong base to generate a nucleophilic species.

  • 1-(4-Methyloxazol-5-yl)ethanone (Isomer A): The C2 proton is available for deprotonation.

  • 5-acetyl-2-methyloxazole (Isomer B): The C2 position is blocked by a methyl group. Deprotonation would have to occur at the less acidic C4 position or at the methyl protons of the acetyl or C2-methyl groups.

Expected Reactivity for Deprotonation: 1-(4-Methyloxazol-5-yl)ethanone (Isomer A) is expected to be readily deprotonated at the C2 position.

Steric Considerations

Steric hindrance can also play a role in the reactivity of these isomers.

  • 1-(4-Methyloxazol-5-yl)ethanone (Isomer A): The C4-methyl group is adjacent to the C5-acetyl group, which could introduce some steric hindrance for reactions involving the acetyl group, particularly with bulky reagents.

  • 5-acetyl-2-methyloxazole (Isomer B): The C2-methyl group is further away from the C5-acetyl group, resulting in less steric congestion around the acetyl functionality.

This difference in steric environment could lead to different reaction rates and product distributions in certain reactions.

Experimental Protocols

To facilitate further research and validation of the predicted reactivity, detailed experimental protocols for the synthesis of these isomers and a representative reaction to probe their reactivity are provided below.

Synthesis of 1-(4-Methyloxazol-5-yl)ethanone and 5-acetyl-2-methyloxazole

The synthesis of these isomers can be achieved through established methods for oxazole ring formation. A common route involves the condensation of an α-haloketone with an amide.

dot

Caption: General synthetic routes to the target acetyloxazole isomers.

Protocol for Synthesis of 1-(4-Methyloxazol-5-yl)ethanone (Isomer A):

  • To a solution of 3-chloro-2,4-pentanedione (1.0 eq) in formamide (5.0 eq), add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-methyloxazol-5-yl)ethanone.

Protocol for Synthesis of 5-acetyl-2-methyloxazole (Isomer B):

  • To a solution of 3-halo-2,4-pentanedione (e.g., 3-bromo-2,4-pentanedione) (1.0 eq) in a suitable solvent (e.g., DMF), add acetamide (1.2 eq) and a non-nucleophilic base (e.g., potassium carbonate) (1.5 eq).

  • Heat the reaction mixture at 80-100 °C for 6-8 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Work-up the organic phase as described for Isomer A.

  • Purify the crude product by column chromatography to yield 5-acetyl-2-methyloxazole.

Comparative Reactivity Experiment: Knoevenagel Condensation

The Knoevenagel condensation of the acetyl group with an active methylene compound such as malononitrile can serve as a benchmark reaction to compare the reactivity of the two isomers.

dot

Caption: Workflow for the Knoevenagel condensation experiment.

Protocol for Knoevenagel Condensation:

  • In separate reaction vessels, dissolve 1-(4-methyloxazol-5-yl)ethanone (1.0 eq) and 5-acetyl-2-methyloxazole (1.0 eq) in ethanol.

  • To each solution, add malononitrile (1.1 eq) and a catalytic amount of piperidine.

  • Reflux both reaction mixtures side-by-side, monitoring the progress by TLC at regular intervals.

  • Compare the reaction rates by observing the disappearance of the starting material and the formation of the product.

  • Upon completion, cool the reaction mixtures to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Determine the yield of the product for each isomer.

A higher reaction rate and yield for 5-acetyl-2-methyloxazole would provide experimental support for its predicted higher reactivity.

Conclusion and Future Outlook

This guide has provided a detailed comparative analysis of the reactivity of 1-(4-methyloxazol-5-yl)ethanone and 5-acetyl-2-methyloxazole. Based on fundamental principles of heterocyclic chemistry, we predict that 5-acetyl-2-methyloxazole will exhibit greater reactivity of its acetyl group towards nucleophiles and of its oxazole ring towards electrophiles, primarily due to electronic effects. Conversely, 1-(4-methyloxazol-5-yl)ethanone is a better candidate for functionalization via deprotonation at the C2 position. Steric factors may also play a role, with the C4-methyl group in 1-(4-methyloxazol-5-yl)ethanone potentially hindering reactions at the adjacent acetyl group.

The provided experimental protocols offer a starting point for the synthesis and comparative reactivity studies of these valuable building blocks. Further quantitative kinetic studies and computational modeling would provide a more definitive understanding of the subtle yet significant differences in their chemical behavior. Such knowledge is crucial for the rational design and synthesis of novel oxazole-containing molecules with desired properties for applications in drug discovery and materials science.

References

  • Ghosh, P. B., & Ternai, B. (1971). Reaction of 4- and 5-acetyloxazoles with malononitrile. The Journal of Organic Chemistry, 36(20), 2929–2932.
  • Lakhan, R., & Ternai, B. (1974). Advances in oxazole chemistry. Advances in Heterocyclic Chemistry, 17, 99-211.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyloxazol-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methyloxazol-5-yl)ethanone
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